Fuzapladib sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

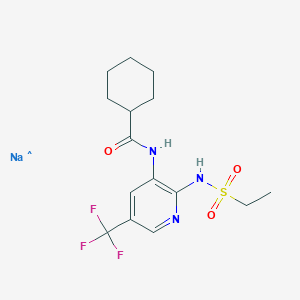

C15H20F3N3NaO3S |

|---|---|

Molecular Weight |

402.4 g/mol |

InChI |

InChI=1S/C15H20F3N3O3S.Na/c1-2-25(23,24)21-13-12(8-11(9-19-13)15(16,17)18)20-14(22)10-6-4-3-5-7-10;/h8-10H,2-7H2,1H3,(H,19,21)(H,20,22); |

InChI Key |

NRRNIBATADCYRE-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCCC2.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

Fuzapladib Sodium: An In-depth Technical Guide to a Novel LFA-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuzapladib sodium is a novel small molecule inhibitor of Leukocyte Function-Associated Antigen-1 (LFA-1) activation. By preventing the conformational changes required for LFA-1 to bind its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), this compound effectively mitigates the inflammatory cascade driven by leukocyte adhesion and extravasation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols for key assays. The information is intended to support further research and development of this promising anti-inflammatory agent.

Introduction

Leukocyte Function-Associated Antigen-1 (LFA-1), an integrin receptor expressed on the surface of all leukocytes, plays a critical role in the immune response by mediating cell-cell adhesion. The interaction between LFA-1 and its primary ligand, ICAM-1, is essential for leukocyte trafficking, adhesion to the endothelium, and extravasation to sites of inflammation. Dysregulation of this interaction is implicated in a variety of inflammatory and autoimmune diseases.

This compound (formerly IS-741) is a selective LFA-1 activation inhibitor. It has been conditionally approved for the management of clinical signs associated with acute onset of pancreatitis in dogs, a condition characterized by a significant inflammatory response. This document will delve into the technical details of this compound, providing a valuable resource for researchers and professionals in the field of drug development.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the activation of LFA-1.[1] Unlike direct antagonists that block the LFA-1 binding site, this compound prevents the "inside-out" signaling pathway that is necessary to switch LFA-1 from its inactive, low-affinity state to its active, high-affinity conformation.

Specifically, Fuzapladib is reported to inhibit the interaction between phospholipase C-β2 (PLC-β2) and RAS-related C3 botulinus toxin substrate 1 (RAC1), two key molecules in the LFA-1 activation cascade.[2] This disruption prevents the subsequent conformational changes in the LFA-1 structure that are required for its binding to ICAM-1. By inhibiting LFA-1 activation, this compound effectively reduces neutrophil and monocyte adhesion to the endothelium and their subsequent migration into inflamed tissues.[2][3]

Figure 1: Fuzapladib's inhibition of the LFA-1 activation pathway.

Quantitative Data

In Vitro Efficacy

While a specific IC50 value for this compound's inhibition of LFA-1 is not publicly available in the reviewed literature, in vitro studies have demonstrated its activity. In one experiment using genetically engineered mouse pre-B cells expressing LFA-1, Fuzapladib at a concentration of 1 µmol/L was shown to suppress LFA-1 activity stimulated by stromal cell-derived factor-1 (SDF-1).[1] Another study reported that this compound at 1 µM significantly inhibited the adhesion of HL-60 cells to HUVECs stimulated with lipopolysaccharide.[4]

In Vivo Efficacy (Canine Acute Pancreatitis)

A randomized, masked, placebo-controlled multicenter study evaluated the efficacy of this compound in dogs with presumptive acute onset pancreatitis.[5][6][7]

| Parameter | This compound Group (n=16) | Placebo Group (n=19) | P-value |

| Mean Change in Modified Canine Activity Index (MCAI) Score (Day 0 to Day 3) | -7.75 | -5.68 | 0.02 |

| Table 1: Clinical Efficacy of this compound in Dogs with Acute Pancreatitis[5][6][7] |

The Modified Canine Activity Index (MCAI) is a composite score assessing activity, appetite, vomiting, cranial abdominal pain, dehydration, stool consistency, and blood in the stool. A greater decrease in the MCAI score indicates clinical improvement.

Pharmacokinetics

Pharmacokinetic parameters of Fuzapladib have been determined in several species following intravenous and subcutaneous administration.

| Species | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | CLtot (mL/h/kg) |

| Rat (male) | Intravenous | 2 | - | 687 ± 24 |

| Cat (male) | Intravenous | 2 | - | 74 ± 11 |

| Dog (male) | Intravenous | 2 | - | 16 ± 2 |

| Rat (male) | Subcutaneous | 2 | 3.2 | - |

| Cat (male) | Subcutaneous | 2 | 6.6 | - |

| Dog (male) | Subcutaneous | 2 | 14.7 | - |

| Table 2: Pharmacokinetic Parameters of Fuzapladib in Different Species |

Experimental Protocols

In Vitro Leukocyte Adhesion Assay

This protocol is a general methodology for assessing the effect of an LFA-1 inhibitor on leukocyte adhesion to endothelial cells.

Objective: To quantify the inhibition of leukocyte adhesion to a monolayer of endothelial cells by this compound.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Leukocyte cell line (e.g., HL-60)

-

This compound

-

Lipopolysaccharide (LPS) or other inflammatory stimulant

-

Cell culture medium

-

Fluorescent dye (e.g., Calcein-AM)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

Procedure:

-

Endothelial Cell Culture: Culture HUVECs to confluence in a 96-well microplate.

-

Stimulation: Treat the HUVEC monolayer with an inflammatory stimulant (e.g., LPS) to upregulate ICAM-1 expression. Incubate for the appropriate time.

-

Leukocyte Labeling: Label the leukocyte cell line with a fluorescent dye according to the manufacturer's protocol.

-

Inhibitor Treatment: Pre-incubate the fluorescently labeled leukocytes with varying concentrations of this compound.

-

Co-culture: Add the treated leukocytes to the stimulated HUVEC monolayer.

-

Incubation: Incubate the co-culture for a defined period to allow for cell adhesion.

-

Washing: Gently wash the wells to remove non-adherent leukocytes.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of adhesion for each this compound concentration relative to the untreated control. Determine the IC50 value.

Figure 2: Workflow for an in vitro leukocyte adhesion assay.

Canine Clinical Trial for Acute Pancreatitis

This protocol outlines the key aspects of the clinical study that evaluated this compound in dogs.[5][6][7]

Objective: To evaluate the safety and clinical efficacy of this compound for the management of clinical signs associated with acute onset of pancreatitis in dogs.

Study Design: Randomized, masked, placebo-controlled multicenter study.

Inclusion Criteria:

-

Dogs with a presumptive diagnosis of acute pancreatitis.

-

Presence of at least two clinical signs consistent with pancreatitis.

-

Elevated canine pancreatic lipase immunoreactivity (cPLI).

Treatment Protocol:

-

Fuzapladib Group: 0.4 mg/kg of this compound administered intravenously once daily for three consecutive days.[8]

-

Placebo Group: Intravenous administration of a vehicle control once daily for three consecutive days.

-

All dogs received standard of care, including intravenous fluids, antiemetics, and analgesics.

Efficacy Assessment:

-

The primary endpoint was the change in the Modified Canine Activity Index (MCAI) score from Day 0 (pre-treatment) to Day 3.

-

The MCAI score assesses seven clinical parameters: activity, appetite, vomiting, cranial abdominal pain, dehydration, stool consistency, and blood in the stool.

Safety Assessment:

-

Monitoring for adverse events throughout the study.

-

Complete blood count, serum chemistry, and urinalysis at baseline and at the end of the study.

Figure 3: Canine clinical trial workflow for Fuzapladib in acute pancreatitis.

Conclusion

This compound represents a significant advancement in the targeted therapy of inflammatory conditions mediated by leukocyte migration. Its unique mechanism of inhibiting LFA-1 activation offers a promising approach for a range of inflammatory diseases. The data presented in this technical guide, from in vitro studies to a pivotal clinical trial in dogs, underscore its potential. Further research is warranted to fully elucidate its therapeutic applications and to explore its efficacy in other species and disease models. This document serves as a foundational resource for scientists and drug development professionals interested in advancing the understanding and application of this novel LFA-1 inhibitor.

References

- 1. The anti-inflammatory effects of Fuzapladib in an endotoxemic porcine model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fuzapladib reduces postsurgical inflammation in the intestinal muscularis externa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PANOQUELL®-CA1 (this compound for injection) is now available in the U.S. / News Releases & Articles About Ceva / News & Media / Ceva USA [ceva.us]

Rilaphanib: A Novel NLRP3 Inflammasome Inhibitor for the Targeted Treatment of Acute Pancreatitis

Abstract: Acute pancreatitis (AP) is a significant inflammatory condition of the pancreas with limited targeted therapeutic options, leading to substantial morbidity and mortality. The activation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical event in the inflammatory cascade of AP.[1][2][3] This whitepaper introduces Rilaphanib, a novel, potent, and selective small molecule inhibitor of the NLRP3 inflammasome. Preclinical data demonstrate that Rilaphanib effectively suppresses NLRP3-mediated inflammation, leading to a significant reduction in pancreatic injury and systemic inflammatory response in a well-established murine model of acute pancreatitis. This document outlines the mechanism of action, preclinical efficacy, and detailed experimental protocols for Rilaphanib, presenting it as a promising therapeutic candidate for acute pancreatitis.

Introduction: The Unmet Need in Acute Pancreatitis

Acute pancreatitis is a leading cause of gastrointestinal-related hospitalizations, and its incidence is on the rise.[4] The pathophysiology is characterized by the premature activation of digestive enzymes within pancreatic acinar cells, leading to cellular injury, a robust local inflammatory response, and in severe cases, a systemic inflammatory response syndrome (SIRS) and multi-organ failure.[4][5] Current management strategies are primarily supportive, focusing on fluid resuscitation, pain control, and nutritional support.[6] There remains a critical need for targeted therapies that can interrupt the underlying inflammatory processes.

The NLRP3 inflammasome has been identified as a key driver of inflammation in AP.[1][3] Upon activation by damage-associated molecular patterns (DAMPs) released from injured pancreatic cells, the NLRP3 inflammasome complex assembles, leading to the activation of caspase-1.[7] Active caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms, amplifying the inflammatory cascade and driving pancreatic tissue damage.[1][7] Therefore, direct inhibition of the NLRP3 inflammasome presents a highly promising therapeutic strategy for AP.[1][2]

Rilaphanib is a first-in-class, orally bioavailable small molecule designed to selectively inhibit the activation of the NLRP3 inflammasome. This document details the preclinical evidence supporting its development.

Mechanism of Action of Rilaphanib

Rilaphanib directly binds to the NACHT domain of the NLRP3 protein, stabilizing it in an inactive conformation. This prevents the ATP-dependent oligomerization and assembly of the complete inflammasome complex, thereby blocking the downstream activation of caspase-1 and the subsequent maturation and release of IL-1β and IL-18.

Caption: Rilaphanib inhibits the assembly of the NLRP3 inflammasome, blocking Caspase-1 activation.

Preclinical Efficacy Data

The efficacy of Rilaphanib was evaluated in a murine model of acute pancreatitis induced by cerulein. This model mimics the key histopathological features of human AP, including edema, inflammatory cell infiltration, and acinar cell necrosis.[8][9]

In Vivo Efficacy in Cerulein-Induced Pancreatitis

Male C57BL/6 mice were administered Rilaphanib or a vehicle control prior to the induction of pancreatitis. Pancreatic injury and systemic inflammation were assessed 24 hours after the first cerulein injection. Results show a dose-dependent reduction in key markers of pancreatitis severity.

Table 1: Effect of Rilaphanib on Biochemical Markers in Cerulein-Induced Pancreatitis

| Treatment Group | Dose (mg/kg, p.o.) | Serum Amylase (U/L) | Serum Lipase (U/L) | Serum IL-1β (pg/mL) |

|---|---|---|---|---|

| Sham (Saline) | - | 2,150 ± 180 | 1,980 ± 210 | 12.5 ± 2.1 |

| Vehicle + Cerulein | - | 14,500 ± 1,100 | 16,200 ± 1,350 | 145.8 ± 15.3 |

| Rilaphanib + Cerulein | 10 | 9,800 ± 850* | 10,100 ± 920* | 85.4 ± 9.6* |

| Rilaphanib + Cerulein | 30 | 5,100 ± 450** | 4,850 ± 510** | 31.2 ± 4.5** |

| Rilaphanib + Cerulein | 100 | 3,200 ± 290** | 2,900 ± 330** | 18.6 ± 3.1** |

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle + Cerulein group.

Table 2: Effect of Rilaphanib on Pancreatic Injury

| Treatment Group | Dose (mg/kg, p.o.) | Pancreatic MPO (U/g tissue) | Histological Score (0-4) |

|---|---|---|---|

| Sham (Saline) | - | 0.8 ± 0.1 | 0.2 ± 0.1 |

| Vehicle + Cerulein | - | 7.9 ± 0.6 | 3.6 ± 0.3 |

| Rilaphanib + Cerulein | 10 | 5.1 ± 0.4* | 2.5 ± 0.2* |

| Rilaphanib + Cerulein | 30 | 2.8 ± 0.3** | 1.4 ± 0.2** |

| Rilaphanib + Cerulein | 100 | 1.5 ± 0.2** | 0.8 ± 0.1** |

*Data are presented as mean ± SEM. MPO (Myeloperoxidase) is a marker of neutrophil infiltration. Histological score assesses edema, inflammation, and necrosis. *p < 0.05, *p < 0.01 vs. Vehicle + Cerulein group.

These data demonstrate that Rilaphanib significantly reduces pancreatic enzyme release, systemic inflammation (IL-1β), neutrophil infiltration into the pancreas, and overall histological damage in a dose-dependent manner.

Key Experimental Protocols

Detailed methodologies are provided to ensure reproducibility and transparency.

Preclinical Experimental Workflow

The overall workflow for the in vivo efficacy study is outlined below.

Caption: Workflow for the preclinical evaluation of Rilaphanib in the cerulein-induced AP model.

Cerulein-Induced Acute Pancreatitis Model

-

Animals: Male C57BL/6 mice (8-10 weeks old) were used for the study.[10] Animals were housed with a 12-hour light/dark cycle and had free access to food and water.

-

Grouping and Dosing: Mice were randomized into five groups (n=8/group): Sham, Vehicle + Cerulein, and three Rilaphanib dose groups (10, 30, 100 mg/kg). Rilaphanib or vehicle (0.5% methylcellulose) was administered via oral gavage 60 minutes before the first cerulein injection.

-

Induction: Acute pancreatitis was induced by seven hourly intraperitoneal (IP) injections of cerulein (50 µg/kg body weight) dissolved in saline.[8][11] The sham group received saline injections.

-

Sample Collection: 24 hours after the first injection, mice were euthanized. Blood was collected via cardiac puncture for serum analysis. The pancreas was harvested for histological examination and myeloperoxidase (MPO) assay.

Biochemical and Histological Analysis

-

Serum Analysis: Serum levels of amylase and lipase were measured using commercially available colorimetric assay kits according to the manufacturer’s instructions. Serum IL-1β concentrations were quantified using a commercial ELISA kit.

-

Myeloperoxidase (MPO) Assay: Pancreatic tissue was homogenized and MPO activity, an index of neutrophil infiltration, was determined spectrophotometrically.

-

Histology: Pancreatic tissue was fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). A pathologist blinded to the treatment groups scored the slides for edema, inflammatory cell infiltration, and acinar necrosis on a scale of 0 (normal) to 4 (severe).

Conclusion and Future Directions

Rilaphanib demonstrates significant, dose-dependent anti-inflammatory and protective effects in a well-validated preclinical model of acute pancreatitis. By directly targeting the NLRP3 inflammasome, Rilaphanib interrupts a key pathological driver of the disease. The presented data strongly support the continued development of Rilaphanib as a novel therapeutic agent for acute pancreatitis.

Future work will focus on evaluating Rilaphanib in more severe models of pancreatitis, defining its therapeutic window, and completing formal toxicology studies to enable progression into clinical trials. The targeted mechanism of Rilaphanib holds the promise of a significant advancement over the current standard of supportive care for patients suffering from this debilitating disease.

References

- 1. mdpi.com [mdpi.com]

- 2. The Effects of NLRP3 Inflammasome Inhibition in Experimental Acute Pancreatitis: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Pharmacologic therapy for acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural Compounds for the Treatment of Acute Pancreatitis: Novel Anti-Inflammatory Therapies [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Experimental Models of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of Pain and Analgesia Protocols in Acute Cerulein-Induced Pancreatitis in Male C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. yeasenbio.com [yeasenbio.com]

Fuzapladib Sodium: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuzapladib sodium, formerly known as IKV-741, is a novel small molecule inhibitor of Leukocyte Function-Associated antigen-1 (LFA-1) activation.[1][2] Developed by Ishihara Sangyo Kaisha, Ltd., it represents a targeted approach to mitigating inflammation by preventing the extravasation of neutrophils into tissue.[3][4] This document provides an in-depth technical overview of the discovery, synthesis, mechanism of action, and biological evaluation of this compound. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Discovery and Development

This compound emerged from a research program focused on identifying potent anti-inflammatory agents. Its development code was IKV-741.[1][2] The initial synthesis and investigation of the N-(2-Sulfonylamino-5-trifluoromethyl-3-pyridyl)carboxamide class of compounds, to which Fuzapladib belongs, were first reported in 1995. These compounds were initially explored as inhibitors of phospholipase A2. Fuzapladib was later identified as a potent inhibitor of LFA-1 activation, a key step in the inflammatory cascade. It has been approved for veterinary use in Japan (as BRENDA™) since 2018 and has received conditional approval in the United States (as PANOQUELL®-CA1) for the management of acute pancreatitis in dogs.[3][5]

Chemical Synthesis

The synthesis of this compound involves the formation of an amide bond between a substituted aminopyridine core and cyclohexanecarboxylic acid, followed by salt formation. The key precursor, a trifluoromethyl-substituted aminopyridine, is synthesized through a multi-step process. While the specific, scaled-up industrial synthesis protocol is proprietary, the fundamental chemical transformations are based on established synthetic methodologies for this class of compounds.

A representative synthesis approach, based on related carboxamide derivatives, is as follows:

-

Synthesis of the Aminopyridine Core: The synthesis of the key intermediate, 2-(ethylsulfonylamino)-5-(trifluoromethyl)-3-aminopyridine, is a critical step. This is typically achieved through a series of reactions involving the introduction of the trifluoromethyl group, amination, and subsequent sulfonylation of a pyridine ring. The synthesis of related trifluoromethylpyridine derivatives often utilizes chlorine/fluorine exchange reactions or cyclocondensation with trifluoromethyl-containing building blocks.

-

Amide Coupling: The substituted aminopyridine is then coupled with cyclohexanecarbonyl chloride in the presence of a base, such as pyridine or triethylamine, in an appropriate aprotic solvent like dichloromethane or tetrahydrofuran. This reaction forms the amide bond, yielding the free acid form of Fuzapladib.

-

Salt Formation: The resulting N-[2-(ethylsulfonylamino)-5-(trifluoromethyl)-3-pyridinyl]cyclohexanecarboxamide is then treated with a sodium base, such as sodium hydroxide or sodium alkoxide, in a suitable solvent system to yield this compound. The final product is typically isolated as a hydrated salt.

For detailed information on the synthesis of the parent compound class, refer to: Synthesis and Antipancreatitis Activities of Novel N-(2-Sulfonylamino-5-trifluoromethyl-3-pyridyl)carboxamide Derivatives as Phospholipase A2 Inhibitors. Chem. Pharm. Bull. 1995;43:1696–1700.

Mechanism of Action: LFA-1 Activation Inhibition

This compound exerts its anti-inflammatory effects by inhibiting the activation of LFA-1, an integrin expressed on the surface of leukocytes.[1][6] LFA-1 plays a critical role in the adhesion of neutrophils to the vascular endothelium and their subsequent migration into inflamed tissues.

The activation of LFA-1 is an "inside-out" signaling process. In response to inflammatory signals, intracellular signaling molecules induce a conformational change in LFA-1, shifting it from a low-affinity to a high-affinity state for its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), which is expressed on endothelial cells. Fuzapladib has been shown to inhibit the interaction between phospholipase C-β2 (PLCβ2) and RAS-related C3 botulinum toxin substrate 1 (RAC1), which are crucial for this LFA-1 activation cascade.[1] By preventing this activation, Fuzapladib effectively blocks the firm adhesion and transmigration of neutrophils, thereby reducing the inflammatory infiltrate at the site of injury.[1][4]

Caption: Signaling pathway of this compound's mechanism of action.

Biological Evaluation and Quantitative Data

The efficacy of this compound has been evaluated in various preclinical and clinical models.

In Vitro Efficacy

In vitro studies have demonstrated Fuzapladib's ability to inhibit LFA-1 activity. In an assay using genetically engineered mouse pre-B cells expressing LFA-1 and stimulated with stromal cell-derived factor-1 (SDF-1), Fuzapladib at a concentration of 1 µmol/L suppressed LFA-1 activity.[7]

| Assay | Cell Line | Stimulant | Fuzapladib Concentration | Effect |

| LFA-1 Activity Assay | Mouse pre-B cells expressing LFA-1 | SDF-1 | 1 µmol/L | Suppression of LFA-1 activity[7] |

In Vivo Efficacy in a Canine Pancreatitis Model

A pilot field study was conducted in client-owned dogs with acute pancreatitis. The study evaluated the safety and effectiveness of this compound administered intravenously at 0.4 mg/kg once daily for three days.[8] The primary efficacy endpoint was the change in the Modified Canine Activity Index (MCAI) score from day 0 to day 3.

| Parameter | This compound Group (n=17) | Vehicle Control Group (n=19) | p-value |

| Mean MCAI Score at Day 0 | 8.53 | 7.68 | - |

| Mean Change in MCAI Score (Day 0 to 3) | -7.7 | -5.7 | 0.0193[8] |

Pharmacokinetics

Pharmacokinetic parameters of Fuzapladib have been characterized in several species. The following tables summarize key parameters after intravenous and subcutaneous administration.

Table 4.3.1: Pharmacokinetic Parameters after Intravenous Administration (2 mg/kg)

| Species | Gender | Total Clearance (CLtot) (mL/h·kg) |

| Rats | Male | 687 ± 24 |

| Female | 730 ± 110 | |

| Cats | Male | 74 ± 11 |

| Female | 55 ± 4.7 | |

| Dogs | Male | 16 ± 2 |

| Female | 19 ± 2.9 |

Table 4.3.2: Pharmacokinetic Parameters after Subcutaneous Administration (2 mg/kg)

| Species | Gender | Cmax (µg/mL) | Total Clearance (CLtot) (mL/h·kg) |

| Rats | Male | 3.2 ± 0.19 | 660 ± 96 |

| Female | 3.0 ± 0.097 | 580 ± 26 | |

| Cats | Male | 6.6 ± 0.53 | 93 ± 8.2 |

| Female | 10 ± 1.2 | 61 ± 7.7 | |

| Dogs | Male | 15 ± 0.34 | 18 ± 0.83 |

| Female | 13 ± 0.36 | 23 ± 2.5 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

LFA-1 Activation Assay (Representative Protocol)

This protocol describes a flow cytometry-based method to quantify LFA-1 activation on T-cells.

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll gradient separation. Resuspend PBMCs at 1 x 10^6 cells/mL in culture medium.

-

Cell Activation: For culture activation, add phorbol myristate acetate (PMA) to a final concentration of 10 ng/mL and ionomycin to 5.0 µg/mL. Incubate for various time points (e.g., 5, 15, 30 minutes) at 37°C. A non-activated control should be included.

-

Fuzapladib Treatment: For inhibitor studies, pre-incubate cells with varying concentrations of this compound for 30 minutes prior to activation.

-

ICAM-1 Bead Preparation: Covalently couple purified ICAM-1 to 4.5-µm diameter polystyrene beads according to the manufacturer's instructions.

-

Adhesion Assay: Add the ICAM-1 coated beads to the activated (or resting) cell suspension and incubate to allow for cell-bead attachment.

-

Flow Cytometry Analysis: Analyze the cell-bead complexes by flow cytometry. T-cells can be identified using fluorescently labeled antibodies against CD3. The percentage of T-cells bound to beads is determined.

Caption: Experimental workflow for an LFA-1 activation assay.

Neutrophil Adhesion to Endothelial Cells Assay (Representative Protocol)

This protocol outlines an in vitro assay to measure neutrophil adhesion to an endothelial cell monolayer.

-

Endothelial Cell Culture: Culture primary human microvascular endothelial cells in appropriate culture flasks until confluent. Seed the cells onto 96-well plates and grow to form a monolayer.

-

Endothelial Cell Activation: Treat the endothelial cell monolayers with an inflammatory stimulus (e.g., TNF-α or LPS) for a specified period (e.g., 4-6 hours) to induce ICAM-1 expression.

-

Neutrophil Isolation and Labeling: Isolate neutrophils from fresh human blood using density gradient centrifugation. Label the isolated neutrophils with a fluorescent dye, such as calcein-AM.

-

Fuzapladib Treatment: Pre-incubate the fluorescently labeled neutrophils with various concentrations of this compound.

-

Adhesion Assay: Add the treated neutrophils to the wells containing the activated endothelial cell monolayers. Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for adhesion.

-

Washing: Gently wash the wells to remove non-adherent neutrophils.

-

Quantification: Measure the fluorescence of the remaining adherent neutrophils in each well using a fluorescence plate reader. The percentage of adherent cells is calculated relative to the total number of neutrophils added.

Caption: Workflow for a neutrophil adhesion to endothelial cell assay.

Conclusion

This compound is a targeted anti-inflammatory agent with a well-defined mechanism of action centered on the inhibition of LFA-1 activation. Its discovery and development provide a clear example of a rational approach to drug design, targeting a specific step in the inflammatory cascade. The quantitative data from in vitro and in vivo studies support its efficacy in reducing neutrophil-mediated inflammation. The detailed experimental protocols provided herein offer a framework for further investigation into the therapeutic potential of this compound and other LFA-1 activation inhibitors in a variety of inflammatory diseases.

References

- 1. Fuzapladib reduces postsurgical inflammation in the intestinal muscularis externa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polylysine-Containing Hydrogel Formulation of Fuzapladib, Inhibitor of Leukocyte-Function Associated Antigen-1 (LFA-1) Activation, for Sustained Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. PANOQUELL®-CA1 [panoquell.com]

- 7. The anti-inflammatory effects of Fuzapladib in an endotoxemic porcine model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

Fuzapladib Sodium: A Technical Guide to its Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuzapladib sodium, marketed as PANOQUELL®-CA1, is a novel anti-inflammatory drug conditionally approved by the FDA for the management of clinical signs associated with acute onset of pancreatitis in dogs.[1][2] This technical guide provides an in-depth overview of the pharmacological profile of this compound, consolidating available data on its mechanism of action, pharmacokinetics, pharmacodynamics, efficacy, and safety. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Introduction

This compound is a selective inhibitor of leukocyte function-associated antigen-1 (LFA-1) activation.[1][2] LFA-1 is an integrin receptor expressed on the surface of leukocytes that plays a critical role in their adhesion to endothelial cells and subsequent migration into tissues, a key process in the inflammatory cascade. By inhibiting LFA-1 activation, this compound effectively mitigates the inflammatory response.[2] Initially developed as a potent phospholipase A2 (PLA2) inhibitor, its function as an LFA-1 activation inhibitor is now recognized as its primary mechanism of action in treating inflammatory conditions like acute pancreatitis.

Mechanism of Action

This compound exerts its anti-inflammatory effects by targeting the activation of LFA-1.[2] In response to inflammatory signals, such as cytokines released from injured pancreatic tissue, LFA-1 on leukocytes undergoes a conformational change to an active, high-affinity state. This activation is crucial for the binding of LFA-1 to its ligand, intercellular adhesion molecule-1 (ICAM-1), on the surface of endothelial cells. This interaction facilitates the adhesion and subsequent transmigration of leukocytes, predominantly neutrophils, from the bloodstream into the site of inflammation.[3][4] this compound inhibits this activation step, thereby preventing the extravasation of neutrophils into the pancreatic tissue and limiting the amplification of the inflammatory cascade that can lead to local tissue damage and systemic inflammatory response syndrome (SIRS).[2][3]

While a precise IC50 value for LFA-1 inhibition by this compound is not publicly available in the reviewed literature, in vitro studies have shown that fuzapladib at a concentration of 1 μM significantly inhibits the adhesion of HL-60 cells (a human leukemia cell line expressing LFA-1) to human umbilical vein endothelial cells (HUVEC) stimulated with lipopolysaccharide.[5]

Below is a diagram illustrating the signaling pathway of LFA-1 activation and the inhibitory action of this compound.

Pharmacological Profile

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the reduction of leukocyte migration to inflammatory sites. This has been demonstrated in preclinical models of pancreatitis where fuzapladib reduced pancreatic hemorrhage and necrosis. In a clinical setting, the pharmacodynamic effect is measured by the improvement in clinical signs associated with acute pancreatitis.[6][7]

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in several species. Following intravenous administration, fuzapladib exhibits significant inter-species variability in clearance.

Table 1: Comparative Pharmacokinetic Parameters of Fuzapladib (2 mg/kg, IV)

| Species | Gender | CLtot (mL/h/kg) | AUC0–inf (μg·h/mL) |

| Rat | Male | 687 ± 24 | - |

| Rat | Female | 730 ± 110 | - |

| Cat | Male | 74 ± 11 | - |

| Cat | Female | 55 ± 4.7 | - |

| Dog | Male | 16 ± 2 | - |

| Dog | Female | 19 ± 2.9 | - |

Data presented as mean ± standard error. AUC data was not available in the snippet.

In dogs, following once-daily IV administration of PANOQUELL®-CA1 for nine consecutive days, minimal accumulation was observed. The plasma exposure (AUC) was found to be greater than dose-proportional between 0.4 and 2 mg/kg.[8][9]

Table 2: Pharmacokinetic Parameters of this compound in Dogs (IV Administration) [8]

| Dose | Accumulation Ratio (Day 9) |

| 0.4 mg/kg | 1.37 |

| 1.2 mg/kg | 1.36 |

| 2.0 mg/kg | 1.35 |

Detailed parameters such as AUCss, T1/2, Vss, and Clss for the 0.4 mg/kg dose in dogs were referenced in a table in the source document but the specific values were not available in the search results.

Metabolism

Fuzapladib is metabolized in the liver, and in vitro studies using liver S9 fractions have indicated the involvement of cytochrome P450 (CYP) enzymes. The specific CYP isozymes responsible for its metabolism have not been fully elucidated, but the metabolic process shows species-dependent differences. Fuzapladib is excreted through urine, bile, and feces in dogs.

Efficacy and Clinical Trials

The efficacy of this compound for the management of clinical signs associated with acute onset of pancreatitis in dogs was demonstrated in a well-controlled, multi-center, randomized, masked, placebo-controlled pilot field study.[6][7][10]

Pilot Field Study Design

-

Objective: To evaluate the safety and effectiveness of this compound (0.4 mg/kg IV, once daily for three days).[7]

-

Study Population: 61 client-owned dogs with a presumptive diagnosis of acute pancreatitis.[6][10]

-

Inclusion Criteria: At least two clinical signs of acute pancreatitis and a canine pancreas-specific lipase (cPL) concentration of ≥ 400 μg/L.[7]

-

Treatment Groups:

-

Primary Efficacy Endpoint: Change in the Modified Canine Activity Index (MCAI) score from Day 0 to Day 3. The MCAI is a composite score of seven clinical signs: activity, appetite, vomiting, cranial abdominal pain, dehydration, stool consistency, and presence of blood in the stool.[1][7]

Efficacy Results

Dogs treated with this compound showed a statistically significant reduction in MCAI scores compared to the control group (p = 0.0193).[1][11]

Table 3: Modified Canine Activity Index (MCAI) Scores from the Pilot Field Study [1][7][11]

| Group | Mean MCAI Score (Day 0) | Mean Change in MCAI Score (Day 0 to Day 3) |

| This compound (n=17) | 8.53 | -7.7 |

| Placebo (n=19) | 7.68 | -5.7 |

Safety and Tolerability

Target Animal Safety Study

A 9-day laboratory study in healthy Beagle dogs (6 to 7 months old) was conducted to assess the safety of this compound at doses of 0.4 (1X), 1.2 (3X), and 2 (5X) mg/kg administered intravenously once daily.[11]

-

Results: this compound did not produce systemic toxicity and demonstrated an acceptable margin of safety.[12] Adverse effects were dose-dependent and included hypertension and injection site swelling and bruising.[8][11] Mild thrombocytopenia was also observed in some dogs.[8]

Clinical Trial Adverse Events

In the pilot field study, the most commonly reported adverse reactions in dogs treated with this compound were anorexia, digestive tract disorders, respiratory tract disorders, hepatopathy, and jaundice.[7]

Table 4: Adverse Reactions in the Pilot Field Study [7]

| Adverse Reaction | This compound Group (n=31) | Vehicle Control Group (n=30) |

| Anorexia | ||

| Digestive Tract Disorders | ||

| Respiratory Tract Disorders | ||

| Hepatopathy and Jaundice |

Specific numbers of dogs experiencing each adverse reaction were summarized in a table in the source document but not available in the search results.

Conclusion

This compound is a first-in-class LFA-1 activation inhibitor with a novel mechanism of action for the management of acute pancreatitis in dogs. Its ability to inhibit neutrophil extravasation into the pancreas offers a targeted approach to mitigating the inflammatory processes central to this disease. Clinical data, although from a pilot study, demonstrates a statistically significant improvement in clinical signs. The safety profile appears acceptable, with manageable adverse effects. Further research to fully elucidate its pharmacokinetic and pharmacodynamic properties and to confirm its efficacy in larger-scale studies will be valuable for its broader application in veterinary medicine.

References

- 1. PANOQUELL®-CA1 [panoquell.com]

- 2. dvm360.com [dvm360.com]

- 3. PANOQUELL®-CA1 [panoquell.com]

- 4. Fuzapladib reduces postsurgical inflammation in the intestinal muscularis externa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 8. cevaconnect.com [cevaconnect.com]

- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]

- 12. Trio of drug approvals expands veterinarians' medicine bag - News - VIN [news.vin.com]

Early-Stage Research on Fuzapladib Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuzapladib sodium, a novel small molecule, has emerged as a promising therapeutic agent for managing the clinical signs associated with acute pancreatitis in canines. Its mechanism of action centers on the inhibition of leukocyte function-associated antigen-1 (LFA-1) activation, a critical step in the inflammatory cascade. This technical guide provides an in-depth overview of the early-stage research on this compound, consolidating available preclinical and clinical data. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering insights into its pharmacological profile, safety, and efficacy, alongside detailed experimental methodologies.

Introduction

Acute pancreatitis is an inflammatory condition of the exocrine pancreas with significant morbidity and mortality.[1] The pathophysiology involves the premature activation of digestive enzymes, leading to pancreatic auto-digestion and a robust inflammatory response characterized by the infiltration of neutrophils.[2] this compound (formerly known as IS-741 or IKV-741) is a first-in-class drug that has received conditional approval from the U.S. Food and Drug Administration (FDA) for the management of clinical signs associated with acute onset of pancreatitis in dogs.[3][4] It is also approved for this indication in Japan.[4][5] This document synthesizes the foundational non-clinical and early clinical research that underpins its therapeutic potential.

Mechanism of Action

This compound is a selective inhibitor of Leukocyte Function-Associated Antigen-1 (LFA-1) activation.[6][7] LFA-1 is an integrin expressed on the surface of leukocytes, which plays a pivotal role in their adhesion to endothelial cells and subsequent extravasation into tissues.[8] In the context of acute pancreatitis, inflammatory cytokines trigger the activation of LFA-1 on neutrophils.[9] Activated LFA-1 binds to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), on the vascular endothelium, facilitating neutrophil adhesion and migration into the pancreas.[10][11] This influx of neutrophils exacerbates tissue damage and the systemic inflammatory response.[12] this compound, by inhibiting LFA-1 activation, is reasonably expected to block this critical step in the inflammatory pathway, thereby reducing neutrophil-mediated inflammation and its sequelae.[4]

Caption: this compound's mechanism of action in inhibiting LFA-1 activation.

Preclinical Research

Pharmacokinetics

Pharmacokinetic parameters of Fuzapladib have been characterized in rats, cats, and dogs following intravenous and subcutaneous administration. The data reveals species-specific differences in clearance and elimination.

Table 1: Pharmacokinetic Parameters of Fuzapladib Following a Single Intravenous Dose (2 mg/kg) [13][14]

| Species | Sex | CLtot (mL/h·kg) |

| Rat | Male | 687 ± 24 |

| Rat | Female | 730 ± 110 |

| Cat | Male | 74 ± 11 |

| Cat | Female | 55 ± 4.7 |

| Dog | Male | 16 ± 2 |

| Dog | Female | 19 ± 2.9 |

Table 2: Pharmacokinetic Parameters of Fuzapladib Following a Single Subcutaneous Dose (2 mg/kg) [13][14]

| Species | Sex | Cmax (µg/mL) | Tmax (h) | Apparent Elimination Rate Constant (h⁻¹) |

| Rat | Male | 3.2 | N/A | 2.1 |

| Cat | Male | 6.6 | 0.88 ± 0.11 | 0.30 ± 0.064 |

| Dog | Male | 14.7 | 0.44 ± 0.054 | 0.13 ± 0.022 |

| Rat | Female | N/A | N/A | N/A |

| Cat | Female | 10 ± 1.2 | 0.63 ± 0.11 | 0.38 ± 0.043 |

| Dog | Female | 13 ± 0.36 | 0.88 ± 0.11 | 0.13 ± 0.020 |

| Data presented as mean ± SE where available. N/A indicates data not provided in the source. |

In a 9-day study in dogs with once-daily IV administration, minimal accumulation was observed, with mean accumulation ratios of 1.37, 1.36, and 1.35 for doses of 0.4 mg/kg, 1.2 mg/kg, and 2 mg/kg, respectively.[15] The plasma exposure (AUC) was found to be greater than dose-proportional between 0.4 and 2 mg/kg.[16]

In Vitro Metabolism

The metabolic pathway of Fuzapladib was investigated using liver S9 fractions from rats, cats, and dogs. The study indicated that Fuzapladib undergoes enzymatic degradation, with the rate of degradation being species-dependent (cat > rat > dog).[13] The involvement of cytochrome P450 (CYP) isoenzymes in the hepatic metabolism of Fuzapladib was confirmed through inhibition studies.[13]

Target Animal Safety

A 9-day Good Laboratory Practice (GLP) target animal safety study was conducted in healthy, intact Beagle dogs.

Table 3: Target Animal Safety Study Design in Healthy Beagles [16]

| Group | Number of Dogs (Male/Female) | Dosage (mg/kg/day, IV) | Duration |

| 1 | 4/4 | 0 (Saline control) | 9 days |

| 2 | 4/4 | 0.4 (1X) | 9 days |

| 3 | 4/4 | 1.2 (3X) | 9 days |

| 4 | 4/4 | 2 (5X) | 9 days |

The study concluded that this compound administered intravenously once daily for nine days did not produce systemic toxicity and had an acceptable margin of safety.[12] Observed adverse events were primarily related to the injection site (swelling and bruising) and dose-dependent hypertension and mild thrombocytopenia.[12]

Clinical Research: Pilot Field Study in Dogs with Acute Pancreatitis

A multicenter, randomized, masked, placebo-controlled prospective field study was conducted to evaluate the safety and clinical response of Fuzapladib in client-owned dogs with presumptive acute pancreatitis.[2]

Efficacy Results

The primary efficacy endpoint was the change in the Modified Canine Activity Index (MCAI) score from Day 0 to Day 3. The MCAI is a composite score of seven clinical signs: activity, appetite, vomiting, cranial abdominal pain, dehydration, stool consistency, and presence of blood in the stool.[12][17]

Table 4: Modified Canine Activity Index (MCAI) Scores in Dogs with Acute Pancreatitis [2][16][18]

| Group | N | Mean MCAI Score at Day 0 | Mean Change in MCAI Score (Day 0 to Day 3) | P-value |

| This compound | 17 | 8.53 | -7.7 | 0.0193 |

| Vehicle Control | 19 | 7.68 | -5.7 |

Dogs treated with this compound showed a statistically significant improvement in their clinical signs as measured by the MCAI score compared to the control group.[16][19]

Safety and Tolerability

In the pilot field study, this compound was well-tolerated.[2] The most commonly reported adverse reactions in both the Fuzapladib and control groups included anorexia, digestive tract disorders, and respiratory tract disorders.[20]

Experimental Protocols

In Vitro LFA-1 Activation Inhibition Assay (Representative Protocol)

While a specific protocol for this compound's LFA-1 inhibition assay is not publicly available, a representative method would involve a cell-based adhesion assay.

Caption: A representative workflow for an in vitro LFA-1 adhesion assay.

-

Plate Coating: 96-well microplates are coated with recombinant ICAM-1 and incubated overnight.

-

Cell Culture: A leukocyte cell line (e.g., T-lymphocytes) is cultured and harvested.

-

Treatment: Cells are pre-incubated with various concentrations of this compound or a vehicle control.

-

Activation and Adhesion: A stimulating agent (e.g., phorbol myristate acetate) is added to the cell suspension to activate LFA-1, and the cells are then added to the ICAM-1 coated wells.

-

Incubation and Washing: The plate is incubated to allow for cell adhesion, after which non-adherent cells are removed by washing.

-

Quantification: The number of adherent cells is quantified using a colorimetric or fluorescent assay.

-

Data Analysis: The results are analyzed to determine the concentration of this compound that inhibits 50% of cell adhesion (IC50).

In Vivo Pancreatitis Model (Representative Protocol)

Animal models are crucial for evaluating the efficacy of anti-pancreatitis drugs. Common models include cerulein-induced and sodium taurocholate-induced pancreatitis.[4][6][7]

-

Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.

-

Induction of Pancreatitis:

-

Treatment: this compound or a vehicle control is administered, typically intravenously, at various time points before or after the induction of pancreatitis.

-

Endpoint Analysis: After a set period, animals are euthanized, and blood and pancreatic tissue are collected.

-

Outcome Measures: Efficacy is assessed by measuring serum amylase and lipase levels, pancreatic edema, and histological scoring of inflammation, necrosis, and hemorrhage.[7]

Canine Clinical Pilot Study Protocol

The following is a summary of the protocol for the pilot field study that supported the conditional approval of this compound.[2][16]

Caption: Experimental workflow of the canine clinical pilot study for this compound.

-

Study Design: A multicenter, randomized, masked, placebo-controlled prospective field study.

-

Study Population: 61 client-owned dogs with a presumptive diagnosis of acute pancreatitis, with 36 dogs included in the final efficacy analysis.[16][18]

-

Inclusion Criteria: Presence of at least two clinical signs of pancreatitis and a canine pancreatic lipase immunoreactivity (cPLI) concentration of ≥ 400 μg/L.[16]

-

Treatment Groups:

-

Primary Endpoint: The change in the Modified Canine Activity Index (MCAI) score from Day 0 (pre-treatment) to Day 3.[2][16]

-

Safety Assessment: Included daily physical examinations, hematology, serum biochemistry, and urinalysis on Day 0 and Day 3.[2]

Formulation and Administration

This compound is supplied as a sterile lyophilized powder for injection.[5] It is reconstituted with a sterile diluent to a final concentration of 4 mg/mL.[16] The recommended dosage for dogs with acute pancreatitis is 0.4 mg/kg administered as an intravenous bolus injection once daily for three consecutive days.[1]

Conclusion

The early-stage research on this compound provides a strong foundation for its use in managing the clinical signs of acute canine pancreatitis. Its novel mechanism of action, targeting LFA-1 mediated neutrophil extravasation, represents a targeted therapeutic approach to mitigating the inflammatory cascade central to the disease's pathogenesis. Preclinical studies have established a reasonable pharmacokinetic and safety profile, while the initial clinical pilot study in dogs demonstrated a significant improvement in clinical signs. Further research will be essential to fully elucidate its long-term efficacy and safety, and to explore its potential in other inflammatory conditions. This technical guide serves as a consolidated resource to aid in these future research and development endeavors.

References

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Sodium Taurocholate Induced Severe Acute Pancreatitis in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vetlexicon.com [vetlexicon.com]

- 6. Cerulein-induced pancreatitis in the ex vivo isolated perfused canine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Systemic injury caused by taurocholate-induced severe acute pancreatitis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lymphocyte function-associated antigen 1 - Wikipedia [en.wikipedia.org]

- 9. PANOQUELL®-CA1 [panoquell.com]

- 10. cevaconnect.com [cevaconnect.com]

- 11. aaha.org [aaha.org]

- 12. dvm360.com [dvm360.com]

- 13. medcraveonline.com [medcraveonline.com]

- 14. Species differences in the biopharmaceutical properties of this compound monohydrate in rats, cats, and dogs - MedCrave online [medcraveonline.com]

- 15. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 16. panoquell.com [panoquell.com]

- 17. Rapid Flow Cytometry Method for Quantitation of LFA-1-Adhesive T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. todaysveterinarypractice.com [todaysveterinarypractice.com]

Fuzapladib Sodium: A Deep Dive into its Role in Cell Adhesion and Migration

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fuzapladib sodium is a novel small molecule inhibitor that targets the activation of Leukocyte Function-Associated Antigen-1 (LFA-1), a critical integrin involved in the inflammatory cascade. By preventing the requisite conformational changes in LFA-1, this compound effectively disrupts the adhesion of leukocytes, particularly neutrophils, to the vascular endothelium and their subsequent migration into tissues. This inhibitory action on the initial steps of inflammation positions this compound as a promising therapeutic agent for managing inflammatory diseases. This technical guide provides an in-depth exploration of the mechanism of action, quantitative effects, and the experimental basis for understanding this compound's role in modulating cell adhesion and migration.

Mechanism of Action: Inhibition of LFA-1 Activation

This compound's primary mechanism of action is the inhibition of the "inside-out" signaling pathway that leads to the activation of LFA-1. In response to inflammatory signals such as chemokines, a cascade of intracellular events is triggered, culminating in a conformational change of LFA-1 from a low-affinity to a high-affinity state. This activated state is essential for its binding to Intercellular Adhesion Molecule-1 (ICAM-1) on the surface of endothelial cells.

Fuzapladib has been shown to specifically inhibit the interaction between Phospholipase C-β2 (PLCβ2) and the small GTPase RAS-related C3 botulinum toxin substrate 1 (RAC1).[1] This interaction is a crucial step in the signaling cascade downstream of chemokine receptors. By disrupting the PLCβ2-RAC1 interaction, this compound effectively blocks the downstream signaling required for LFA-1 to adopt its high-affinity conformation.[1] This prevents the firm adhesion of leukocytes to the blood vessel wall, a prerequisite for their subsequent migration into inflamed tissues.[2][3]

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on leukocyte function have been quantified in both in vitro and in vivo settings.

In Vitro Inhibition of LFA-1 Activity

In an in vitro study, Fuzapladib demonstrated a significant suppression of LFA-1 activity.

| Assay System | Stimulant | Fuzapladib Concentration | Observed Effect | Reference |

| Genetically engineered mouse pre-B cells expressing LFA-1 | SDF-1 | 1 µmol/L | Suppressed LFA-1 activity | [4] |

In Vivo Efficacy in a Canine Model of Acute Pancreatitis

A pilot field study in dogs with acute pancreatitis provided evidence of this compound's clinical efficacy, which is attributed to its anti-inflammatory effects, including the inhibition of leukocyte adhesion and migration.

| Study Population | Treatment Group (n=16) | Placebo Group (n=19) | Outcome Measure | p-value | Reference |

| Client-owned dogs with acute onset of pancreatitis | Mean change in MCAI score from Day 0 to Day 3: -7.75 | Mean change in MCAI score from Day 0 to Day 3: -5.68 | Statistically significant reduction in clinical signs | 0.02 | [5][6] |

MCAI: Modified Canine Activity Index, a scoring system evaluating clinical signs of pancreatitis.

Key Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize the effects of this compound on cell adhesion and migration.

In Vitro Leukocyte Adhesion Assay

This protocol describes a static adhesion assay to measure the inhibition of leukocyte adhesion to endothelial cells.

Objective: To quantify the dose-dependent inhibition of leukocyte (e.g., HL-60 cells) adhesion to a monolayer of human umbilical vein endothelial cells (HUVECs) by this compound.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

HL-60 cells (promyelocytic leukemia cell line, as a neutrophil surrogate)

-

This compound

-

Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

-

Cell culture medium (e.g., EGM-2 for HUVECs, RPMI-1640 for HL-60s)

-

Calcein-AM (fluorescent dye)

-

Phosphate Buffered Saline (PBS)

-

96-well black, clear-bottom tissue culture plates

Methodology:

-

HUVEC Monolayer Preparation:

-

Seed HUVECs into a 96-well black, clear-bottom plate at a density that will form a confluent monolayer within 24-48 hours.

-

Culture the HUVECs until a confluent monolayer is formed.

-

Activate the HUVEC monolayer by treating with an inflammatory stimulus (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for 4-6 hours to induce the expression of adhesion molecules like ICAM-1.

-

-

HL-60 Cell Preparation and Labeling:

-

Culture HL-60 cells in suspension.

-

On the day of the assay, harvest the HL-60 cells and wash them with serum-free medium.

-

Label the HL-60 cells with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C.

-

Wash the labeled cells twice with PBS to remove excess dye.

-

Resuspend the labeled HL-60 cells in the appropriate assay medium.

-

-

Adhesion Inhibition Assay:

-

Prepare serial dilutions of this compound in the assay medium.

-

Pre-incubate the labeled HL-60 cells with the different concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

After the activation of the HUVEC monolayer, wash the wells gently with warm PBS.

-

Add the Fuzapladib-treated or control HL-60 cells to the HUVEC monolayer (e.g., 1 x 10^5 cells/well).

-

Incubate for 30-60 minutes at 37°C to allow for adhesion.

-

-

Quantification of Adhesion:

-

Gently wash the wells with warm PBS to remove non-adherent HL-60 cells. The number of washes should be optimized to remove background without detaching adherent cells.

-

Measure the fluorescence of the remaining adherent cells using a fluorescence microplate reader (Excitation: ~485 nm, Emission: ~520 nm).

-

Calculate the percentage of adhesion for each condition relative to the positive control (stimulated HUVECs with vehicle-treated HL-60s).

-

Plot the percentage of adhesion against the concentration of this compound to determine the IC50 value.

-

In Vitro Chemotaxis Assay

This protocol describes a transwell migration assay to assess the effect of this compound on chemokine-directed cell migration.

Objective: To determine if this compound inhibits the migration of leukocytes (e.g., primary neutrophils or HL-60 cells) towards a chemoattractant.

Materials:

-

Primary human neutrophils or HL-60 cells

-

This compound

-

Chemoattractant (e.g., Interleukin-8 (IL-8), f-Met-Leu-Phe (fMLP), or Stromal Cell-Derived Factor-1 (SDF-1))

-

Transwell inserts with a small pore size (e.g., 3-5 µm)

-

24-well tissue culture plates

-

Assay buffer (e.g., HBSS with Ca2+ and Mg2+)

-

Cell viability stain (e.g., Trypan Blue)

-

Flow cytometer or hemocytometer for cell counting

Methodology:

-

Cell Preparation:

-

Isolate primary neutrophils from fresh human blood or culture HL-60 cells.

-

Wash the cells and resuspend them in the assay buffer at a known concentration (e.g., 1 x 10^6 cells/mL).

-

Assess cell viability using Trypan Blue.

-

-

Chemotaxis Assay Setup:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Pre-incubate the cells with different concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

In the lower chambers of a 24-well plate, add the assay buffer containing the chemoattractant (e.g., 100 ng/mL IL-8). Include a negative control with assay buffer only.

-

Place the transwell inserts into the wells.

-

Add the Fuzapladib-treated or control cell suspension to the upper chamber of the transwell inserts.

-

-

Migration:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow migration (e.g., 1-3 hours). The incubation time should be optimized for the cell type and chemoattractant used.

-

-

Quantification of Migration:

-

Carefully remove the transwell inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Count the migrated cells using a flow cytometer (with counting beads) or a hemocytometer.

-

Calculate the percentage of migration inhibition for each Fuzapladib concentration compared to the vehicle control.

-

Plot the percentage of inhibition against the Fuzapladib concentration to determine the IC50 value.

-

Conclusion

This compound represents a targeted approach to anti-inflammatory therapy by specifically inhibiting the activation of LFA-1. Its ability to disrupt the PLCβ2-RAC1 interaction within the leukocyte "inside-out" signaling pathway effectively prevents the firm adhesion and subsequent migration of inflammatory cells. The available quantitative data, though limited in the public domain, demonstrates a clear inhibitory effect in vitro and promising clinical efficacy in a relevant animal model of inflammatory disease. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other LFA-1 activation inhibitors. Further research to establish comprehensive dose-response relationships and to fully elucidate the downstream consequences of LFA-1 inhibition will be invaluable for the future development and application of this class of anti-inflammatory agents.

References

- 1. Fuzapladib reduces postsurgical inflammation in the intestinal muscularis externa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aaha.org [aaha.org]

- 3. Polylysine-Containing Hydrogel Formulation of Fuzapladib, Inhibitor of Leukocyte-Function Associated Antigen-1 (LFA-1) Activation, for Sustained Release [mdpi.com]

- 4. The anti-inflammatory effects of Fuzapladib in an endotoxemic porcine model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Fuzapladib Sodium: A Technical Guide to its Therapeutic Potential as a Leukocyte Function-Associated Antigen-1 (LFA-1) Activation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuzapladib sodium is an immunomodulating agent that has garnered significant attention for its therapeutic potential, particularly in the management of acute inflammatory conditions.[1] Marketed under brand names such as PANOQUELL®-CA1, BRENDA-Z, and BRENDA, it is a first-in-class drug that functions as a Leukocyte Function-Associated Antigen-1 (LFA-1) activation inhibitor.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols. The information is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic applications of this novel anti-inflammatory compound.

Mechanism of Action: Inhibition of LFA-1 Activation

This compound exerts its anti-inflammatory effects by selectively inhibiting the activation of Leukocyte Function-Associated Antigen-1 (LFA-1), a critical integrin involved in the adhesion and migration of leukocytes.[4][5] LFA-1 is expressed on the surface of neutrophils and, upon activation by chemokines, binds to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), on the vascular endothelium.[4][6] This interaction is a key step in the process of neutrophil extravasation, where these immune cells move from the bloodstream into inflamed tissues.[7]

By inhibiting the activation of LFA-1, this compound effectively blocks the adhesion cascade, preventing neutrophils from sticking to and migrating through the blood vessel walls into the site of inflammation.[4][7] This targeted action reduces the infiltration of neutrophils into tissues, thereby mitigating the inflammatory response and preventing the expansion of lesions and potential complications like multi-organ failure.[4][8] The neutrophilic infiltration is a hallmark of acute pancreatitis, making this compound a targeted therapy for this condition.[7][8]

Below is a diagram illustrating the LFA-1 signaling pathway and the inhibitory action of this compound.

Therapeutic Application in Canine Acute Pancreatitis

This compound is conditionally approved by the U.S. Food and Drug Administration (FDA) for the management of clinical signs associated with the acute onset of pancreatitis in dogs.[2][9] This approval is based on evidence suggesting a reasonable expectation of effectiveness for this challenging and often life-threatening condition.[6][8]

Clinical Efficacy

A pilot field study demonstrated the clinical efficacy of this compound in dogs with presumptive acute pancreatitis.[10] The primary endpoint for evaluating clinical improvement was the change in the Modified Canine Activity Index (MCAI) score from Day 0 to Day 3.[2][10] The MCAI is a scoring system that assesses seven clinical signs: activity, appetite, vomiting, cranial abdominal pain, dehydration, stool consistency, and the presence of blood in the stool.[2][9]

Table 1: Modified Canine Activity Index (MCAI) Scores in a Pilot Field Study

| Group | Mean MCAI Score (Day 0) | Mean Change in MCAI Score (Day 0 to Day 3) | Statistical Significance (p-value) |

| This compound (n=17) | 8.53 | -7.7 | 0.0193 |

| Vehicle Control (n=19) | 7.68 | -5.7 | N/A |

| Data sourced from a randomized, masked, and placebo-controlled multicenter study.[8][10][11] |

Dogs treated with this compound showed a statistically significant reduction in MCAI scores compared to the control group, indicating a more rapid clinical improvement.[8][10][12]

Safety Profile

In a 9-day laboratory safety study involving healthy Beagle dogs, this compound was administered at 1X, 3X, and 5X the labeled dose. The study found no evidence of systemic toxicity, indicating an acceptable margin of safety.[9][12]

The most common adverse reactions observed in the pilot field study are summarized below.

Table 2: Common Adverse Reactions in the Pilot Field Study

| Adverse Reaction |

| Anorexia |

| Digestive tract disorders |

| Respiratory tract disorders |

| Hepatopathy and jaundice |

| These adverse effects were reported in both the this compound and control groups.[6][11] |

It is important to note that the safe use of this compound has not been evaluated in dogs with cardiac disease, hepatic failure, or renal impairment, nor in pregnant, lactating, or breeding dogs, or puppies under 6 months of age.[2]

Experimental Protocols

Pilot Field Study for Clinical Efficacy

Objective: To evaluate the safety and effectiveness of this compound for the management of clinical signs associated with acute onset of pancreatitis in dogs.[11]

Study Design: A randomized, masked, placebo-controlled multicenter study.[10][13]

Study Population: 61 client-owned dogs with a presumptive diagnosis of acute pancreatitis were enrolled for safety assessment, with 35 evaluable cases for clinical evaluation (16 in the Fuzapladib group, 19 in the placebo group).[10][13]

Inclusion Criteria:

-

At least two clinical signs consistent with acute pancreatitis.[10]

-

Serum canine pancreatic lipase immunoreactivity (cPLI) concentrations of ≥400 μg/L.[10][11]

Treatment Protocol:

-

Fuzapladib Group: Received 0.4 mg/kg of this compound intravenously once daily for three consecutive days.[10][11]

-

Placebo Group: Received an equivalent volume of a vehicle control (lyophilized excipients in sterile water) intravenously once daily for three days.[9][10]

-

All dogs in the study also received standard of care therapy, including fluid therapy, antiemetics, pain management, and nutritional support.[2][9]

Efficacy Assessment:

-

The primary efficacy variable was the change in the group mean total MCAI score from Day 0 (pre-treatment) to Day 3.[8][11]

-

Secondary variables included canine acute pancreatitis clinical severity index (CAPCSI) scores and serum concentrations of canine pancreatic lipase immunoreactivity, cytokines, and C-reactive protein.[10][13]

The workflow for this clinical trial is depicted in the diagram below.

Pharmacokinetic Studies

Pharmacokinetic properties of this compound have been investigated in multiple species.

Study Design: Single intravenous or subcutaneous administration of this compound monohydrate (2 mg/kg) to rats, cats, and dogs.

Sample Collection: Blood samples were collected at various time points post-administration (5, 10, 15, 30, 60, 120, 240, 360, and 480 minutes) to determine plasma concentrations of Fuzapladib.

Metabolism Analysis: In vitro metabolism kinetics were measured using liver S9 fractions from each species to assess enzymatic degradation.

Table 3: Comparative Pharmacokinetic Parameters of Fuzapladib (2 mg/kg, Subcutaneous Administration, Male)

| Species | Cmax (µg/mL) | Tmax (h) | Apparent Elimination Rate Constant (h⁻¹) |

| Rats | 3.2 | - | 2.1 |

| Cats | 6.6 | 0.88 ± 0.11 | 0.30 ± 0.064 |

| Dogs | 14.7 | 0.44 ± 0.054 | 0.13 ± 0.022 |

| Data from a study on species differences in biopharmaceutical properties. |

Table 4: Pharmacokinetic Parameters of Fuzapladib in Dogs Following Nine IV Doses of 0.4 mg/kg

| Parameter | Value (Mean ± SD) |

| C0 (ng/mL) | 1340 ± 199 |

| AUCss (ng*h/mL) | 1450 ± 189 |

| T1/2 (h) | 2.68 ± 0.28 |

| Vss (mL/kg) | 273 ± 33.1 |

| Clss (mL/h/kg) | 280 ± 35.8 |

| C0: Back-extrapolated plasma concentration at time zero; AUCss: Area under the curve at steady state; T1/2: Terminal elimination half-life; Vss: Volume of distribution at steady state; Clss: Clearance at steady state.[12] |

Formulation and Administration

This compound for injection (PANOQUELL®-CA1) is supplied as a lyophilized powder that requires reconstitution.[7][14]

-

Composition: One vial contains 14 mg of this compound, 52.5 mg of D-mannitol, and 21 mg of tromethamine.[7][14]

-

Reconstitution: The powder is reconstituted with 3.5 mL of sterile diluent (bacteriostatic water for injection containing 1.8% w/v benzyl alcohol) to yield a 4 mg/mL solution.[6][7][14]

-

Administration: The recommended dose is 0.4 mg/kg administered intravenously once daily for three consecutive days. The injection can be given as a bolus over 15 to 60 seconds.[2][4][6]

-

Stability: Once reconstituted, the solution is stable for 28 days when refrigerated.[4][7]

Future Directions and Therapeutic Potential

The unique mechanism of action of this compound as an LFA-1 activation inhibitor holds significant promise for the treatment of various inflammatory diseases beyond canine pancreatitis. Its ability to specifically target neutrophil migration suggests potential applications in other conditions where neutrophilic inflammation plays a key pathogenic role. Further research is warranted to explore its efficacy and safety in other species and for different inflammatory disorders. The development of alternative formulations, such as sustained-release hydrogels, is also an area of active investigation to potentially improve pharmacokinetic profiles and patient compliance.[15]

Conclusion

This compound represents a novel and targeted approach to managing acute inflammation. Its mechanism of action, centered on the inhibition of LFA-1 activation and subsequent neutrophil extravasation, provides a specific therapeutic strategy. The available data from preclinical and clinical studies in dogs with acute pancreatitis demonstrate its potential to improve clinical outcomes. This technical guide summarizes the current knowledge on this compound, offering a valuable resource for scientists and researchers dedicated to advancing anti-inflammatory therapies.

References

- 1. Fuzapladib | VCA Animal Hospitals [vcahospitals.com]

- 2. dvm360.com [dvm360.com]

- 3. PANOQUELL®-CA1 (this compound for injection) is now available in the U.S. / News Releases & Articles About Ceva / News & Media / Ceva USA [ceva.us]

- 4. aaha.org [aaha.org]

- 5. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]

- 6. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 7. PANOQUELL®-CA1 [panoquell.com]

- 8. PANOQUELL®-CA1 [panoquell.com]

- 9. kcvma.com [kcvma.com]

- 10. Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 12. panoquell.com [panoquell.com]

- 13. researchgate.net [researchgate.net]

- 14. A Closer Look at Panoquell-CA1 in Dogs • MSPCA-Angell [mspca.org]

- 15. mdpi.com [mdpi.com]

Fuzapladib Sodium: A Technical Guide to a Novel Leukocyte Function-Associated Antigen-1 (LFA-1) Activation Inhibitor for Acute Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuzapladib sodium is a novel small molecule inhibitor that targets the activation of Leukocyte Function-Associated Antigen-1 (LFA-1), a critical integrin involved in the adhesion and migration of leukocytes. By preventing the conformational changes required for LFA-1 activation, this compound effectively blocks the extravasation of neutrophils and other inflammatory cells from the bloodstream into tissues, thereby mitigating the inflammatory cascade characteristic of various acute inflammatory diseases. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and detailed experimental protocols related to this compound. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel anti-inflammatory therapeutics.

Mechanism of Action

This compound exerts its anti-inflammatory effects by specifically inhibiting the activation of LFA-1[1][2]. LFA-1, an integrin receptor expressed on the surface of leukocytes, plays a pivotal role in the adhesion of these cells to the vascular endothelium, a prerequisite for their migration into inflamed tissues[3]. The activation of LFA-1 is a complex process involving a conformational shift from a low-affinity "bent" state to a high-affinity "extended" state, which is triggered by inside-out signaling pathways initiated by chemokines and other inflammatory mediators[4]. This conformational change exposes the ligand-binding site on LFA-1, allowing it to bind with high affinity to its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1), which is expressed on endothelial cells[5]. This compound intervenes in this process by preventing the LFA-1 activation step, thus maintaining the integrin in its inactive, low-affinity state. This inhibition of LFA-1 activation effectively prevents the firm adhesion of leukocytes to the endothelium, thereby blocking their subsequent transmigration into the surrounding tissues and dampening the inflammatory response[2][6].

Signaling Pathway of LFA-1 Activation and Inhibition by this compound

The activation of LFA-1 is a downstream consequence of various signaling cascades within the leukocyte. Upon stimulation by chemokines, G-protein coupled receptors (GPCRs) on the leukocyte surface initiate a signaling cascade that leads to the activation of small GTPases, such as Rap1. Activated Rap1, along with other signaling molecules like talin and kindlin, binds to the cytoplasmic tail of the LFA-1 β2 subunit. This interaction disrupts the association between the αL and β2 cytoplasmic tails, triggering a series of conformational changes that propagate to the extracellular domain of LFA-1, ultimately leading to its high-affinity state. This compound is thought to interfere with these conformational changes, preventing the final activation step required for high-affinity binding to ICAM-1.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent inhibition of LFA-1 activation in in vitro assays. In a study utilizing genetically engineered mouse pre-B cells expressing LFA-1, Fuzapladib at a concentration of 1 µmol/L was shown to suppress LFA-1 activity stimulated by stromal cell-derived factor-1 (SDF-1)[7]. Furthermore, this compound at a concentration of 1 µM significantly inhibited the adhesion of HL-60 cells to Human Umbilical Vein Endothelial Cells (HUVEC) stimulated with lipopolysaccharide[1].

| Assay | Cell Line | Stimulant | This compound Concentration | Effect | Reference |

| LFA-1 Activity | Mouse pre-B cells expressing LFA-1 | SDF-1 | 1 µmol/L | Suppression of LFA-1 activity | [7] |

| Cell Adhesion | HL-60 and HUVEC | Lipopolysaccharide | 1 µM | Significant inhibition of adhesion | [1] |

In Vivo Efficacy in a Porcine Endotoxemia Model

The anti-inflammatory effects of Fuzapladib were evaluated in a porcine model of lipopolysaccharide (LPS)-induced endotoxemia.